

# A Comparative Guide: ACP-319 Combination Therapy vs. Monotherapy in B-Cell Malignancies

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## Compound of Interest

Compound Name: ACP-319

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This guide provides a comprehensive comparison of the efficacy and safety of **ACP-319**, a second-generation phosphoinositide 3-kinase delta (PI3K $\delta$ ) inhibitor, when used in combination with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib versus its use as a monotherapy in the treatment of relapsed/refractory B-cell malignancies. This analysis is based on preclinical and clinical trial data to inform ongoing research and drug development efforts in this therapeutic area.

## Executive Summary

The combination of **ACP-319** with acalabrutinib has demonstrated promising clinical activity, particularly in patients with non-germinal center B-cell (non-GCB) diffuse large B-cell lymphoma (DLBCL), a patient population with historically poorer prognoses.[1][2] Preclinical models suggested a synergistic effect when combining BTK and PI3K $\delta$  inhibitors.[3] Clinical data from a Phase 1/2 study indicates that the combination therapy leads to a higher overall response rate compared to what has been observed with acalabrutinib monotherapy in a similar patient population. However, the combination is also associated with increased toxicity, most notably hepatotoxicity.[2] Data on **ACP-319** as a monotherapy is more limited but suggests dose-dependent antitumor activity and a manageable safety profile in patients with various relapsed or refractory lymphoid malignancies.[4] Further development of **ACP-319** has been discontinued, but the findings from these studies provide valuable insights for the development of future combination therapies targeting the B-cell receptor (BCR) signaling pathway.[1]

## Data Presentation

**Table 1: Efficacy of ACP-319 Combination Therapy vs. Acalabrutinib Monotherapy in Relapsed/Refractory non-GCB DLBCL**

Efficacy Endpoint	ACP-319 + Acalabrutinib Combination Therapy (non-GCB DLBCL)[2]	Acalabrutinib Monotherapy (non-GCB DLBCL)[5][6]
Overall Response Rate (ORR)	63% (10/16 patients)	24% (5/21 patients)
Complete Response (CR) Rate	25% (4/16 patients)	19% (4/21 patients)
Median Progression-Free Survival (PFS)	5.5 months	1.9 months
Median Duration of Response (DOR)	8.2 months	Not Reported

**Table 2: Safety Profile of ACP-319 Combination Therapy vs. Monotherapy**

Adverse Events (Grade ≥3)	ACP-319 + Acalabrutinib Combination Therapy (All Patients in Phase 1/2 Study)[7]	ACP-319 Monotherapy (Relapsed/Refracto ry Lymphoid Malignancies)[4]	Acalabrutinib Monotherapy (non- GCB DLBCL)[6]
Increased AST/ALT	28%/20%	Not Reported	Not Reported
Diarrhea	12%	Not Reported	0%
Fatigue	0%	Not Reported	10%
Rash	12%	Not Reported	0%
Anemia	Not Reported	Hemolytic Anemia (1 patient, dose-limiting)	24%
Febrile Neutropenia	Reported in 1 patient (DLT)	Not Reported	Not Reported
Pneumonitis	Reported in 1 patient (DLT)	Not Reported	Not Reported

Note: Direct comparison of safety profiles is challenging due to different patient populations and reporting standards across studies. Data for **ACP-319** monotherapy is limited.

## Experimental Protocols

### ACP-319 and Acalabrutinib Combination Therapy (NCT02328014)

This was a Phase 1/2, open-label, multicenter study in adult patients with relapsed/refractory B-cell malignancies.[1]

- Part 1 (Dose Escalation): Patients received a fixed dose of acalabrutinib (100 mg twice daily) with escalating doses of **ACP-319** (25 mg, 50 mg, and 100 mg twice daily) to determine the maximum tolerated dose (MTD). A standard 3+3 dose-escalation design was used.[1][7]

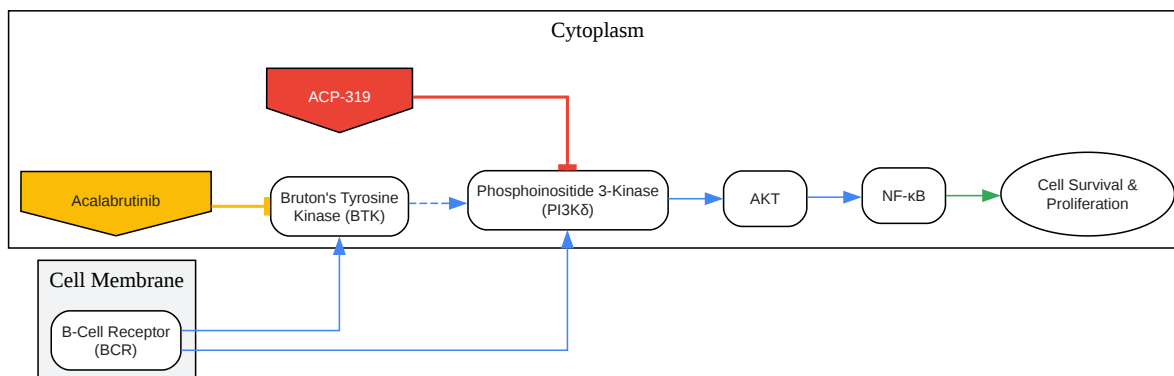
- Part 2 (Dose Expansion): Patients with non-GCB and GCB DLBCL received acalabrutinib at 100 mg twice daily and **ACP-319** at the MTD (50 mg twice daily).[2]
- Primary Objective: To assess the safety and tolerability of the combination therapy and to determine the MTD of **ACP-319** in combination with acalabrutinib.
- Secondary Objectives: To evaluate the overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS).

## ACP-319 Monotherapy (First-in-Human Study - NCT01300026)

This was a Phase 1, open-label, multicenter, first-in-human study of AMG 319 (**ACP-319**) in adult patients with relapsed or refractory lymphoid malignancies.[8]

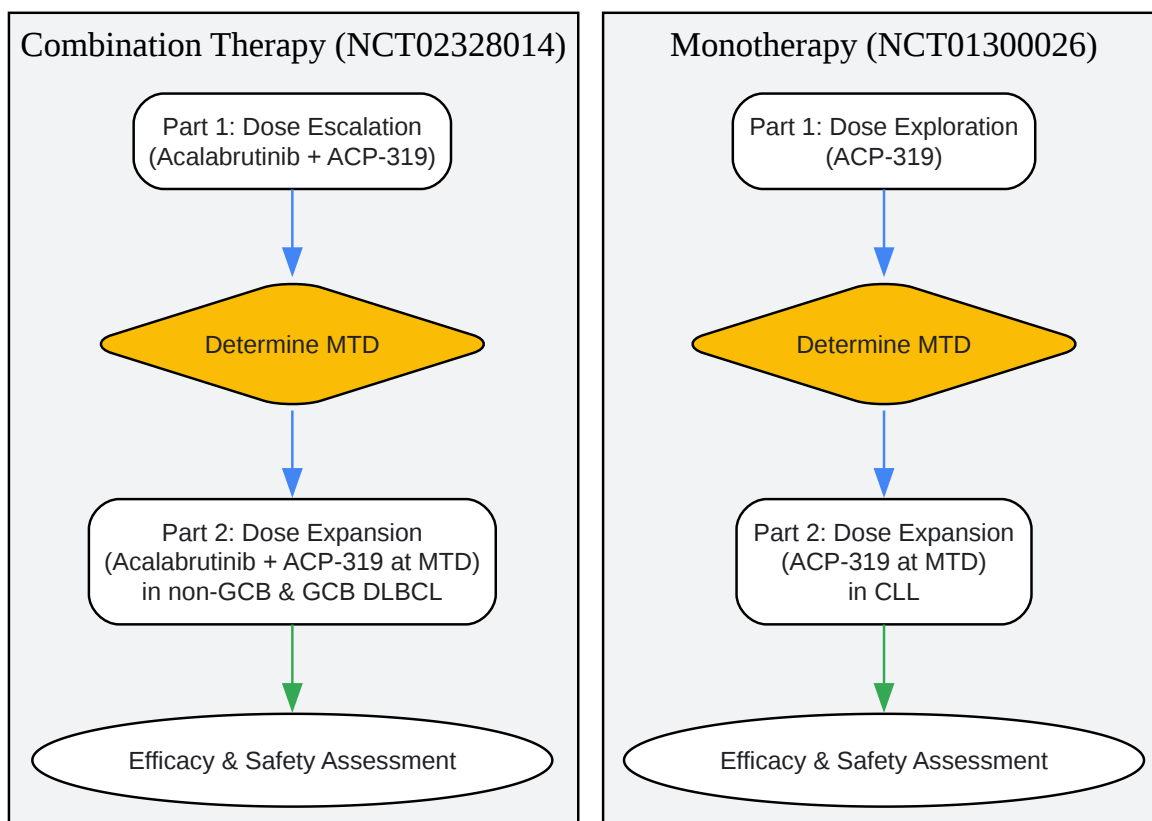
- Part 1 (Dose Exploration): Cohorts of patients received escalating doses of **ACP-319** (25, 50, 100, 200, 300, and 400 mg) administered orally once daily to determine the MTD.[8]
- Part 2 (Dose Expansion): Patients with Chronic Lymphocytic Leukemia (CLL) were enrolled at a dose no higher than the MTD to further evaluate safety, pharmacokinetics, and clinical activity.[8]
- Primary Objective: To evaluate the safety and tolerability of **ACP-319** and to determine the MTD.
- Secondary Objectives: To characterize the pharmacokinetic and pharmacodynamic profiles and to assess the preliminary anti-tumor activity.

## Mandatory Visualization



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Caption: B-Cell Receptor Signaling Pathway and Inhibition by Acalabrutinib and **ACP-319**.



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Caption: Clinical Trial Workflow for Combination and Monotherapy Studies.

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